1-(4-(4-chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide

Description

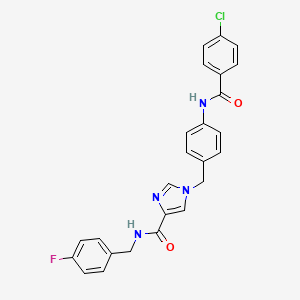

This compound features a central imidazole core substituted at the 1-position with a benzyl group bearing a 4-chlorobenzamido moiety. The 4-position of the imidazole is functionalized with a carboxamide group linked to a 4-fluorobenzyl substituent.

Properties

IUPAC Name |

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClFN4O2/c26-20-7-5-19(6-8-20)24(32)30-22-11-3-18(4-12-22)14-31-15-23(29-16-31)25(33)28-13-17-1-9-21(27)10-2-17/h1-12,15-16H,13-14H2,(H,28,33)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHVXBHAOUORBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(4-chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide is an organic molecule with a complex structure that includes an imidazole ring, which is significant in medicinal chemistry. This compound is notable for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The unique combination of functional groups within its structure enhances its specificity and efficacy against various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C25H20ClFN4O2 , and it features the following key structural components:

- Imidazole Ring : Known for its role in various biological processes and often found in pharmaceutical agents due to its ability to interact with biological targets effectively.

- Chlorobenzamide Moiety : Contributes to the compound's potential biological activity.

- Fluorobenzyl Group : Enhances the interaction with biological targets.

Structural Formula

Anti-inflammatory Properties

Research indicates that compounds similar to This compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways. Inhibition of these enzymes can lead to reduced inflammation, making this compound a candidate for anti-inflammatory drug development.

Anticancer Activity

Molecular docking studies have suggested that this compound can effectively bind to COX enzymes, demonstrating comparable binding affinities to established inhibitors like celecoxib. Additionally, interaction studies with various cancer cell lines have indicated potential cytotoxic effects, warranting further exploration into its mechanism of action.

Case Studies

- In Vitro Studies : In laboratory settings, the compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

- Molecular Docking Analysis : Computational studies revealed that the compound exhibits strong binding interactions with key targets involved in cancer signaling pathways.

Table of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-Imidazole-4-carboxamide | Basic imidazole structure | Antimicrobial activity |

| N-benzyl-2-methylimidazole | Methyl substitution on imidazole | Anticancer properties |

| 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | Fluorophenyl group | Kinase inhibition |

This table highlights the diversity within the imidazole family and their potential applications in drug development. The unique combination of functional groups in This compound sets it apart from these analogs by potentially enhancing its specificity and efficacy against targeted biological pathways.

The proposed mechanism of action for This compound involves:

- Inhibition of COX Enzymes : By blocking these enzymes, the compound can reduce the production of pro-inflammatory mediators.

- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways leading to cancer cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Substituted Benzamido Groups

Variations in the benzamido substituent significantly influence molecular weight, lipophilicity, and electronic properties:

- The methyl group in increases lipophilicity, which may improve membrane permeability but reduce solubility .

Analogs with Modified Carboxamide Substituents

The carboxamide’s aryl group affects binding interactions and steric hindrance:

- The 3-fluorophenyl substituent () may alter dipole interactions due to meta-substitution .

Analogs with Different Heterocyclic Cores

Compounds with benzimidazole or triazole cores exhibit distinct electronic profiles:

- These changes could modulate target selectivity or pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-(4-chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide, and how are intermediates purified?

- Methodology : A typical synthesis involves multi-step reactions, such as condensation of 4-chlorobenzamido intermediates with fluorobenzylamine derivatives under anhydrous conditions. For example, coupling steps may use reagents like DBU in acetonitrile ( ). Purification often employs silica gel column chromatography with gradient elution (e.g., CHCl₃/MeOH) to isolate intermediates and final products .

- Key Steps :

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodology :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.4–8.3 ppm for benzamido groups; ).

- ESI-MS : Validate molecular weight (e.g., [M+H]+ calcd. 404.1445; observed 404.1497; ).

- FT-IR : Identify functional groups like amides (C=O stretch ~1650 cm⁻¹; ).

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodology :

- Enzyme Inhibition Assays : Test affinity for kinases or proteases using fluorogenic substrates.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Reference protocols from similar benzimidazole derivatives ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products during imidazole ring formation?

- Methodology :

- Temperature Control : Heating at 120°C for prolonged periods (72 h) under anhydrous conditions minimizes side reactions ().

- Catalyst Screening : Test alternatives to Raney Ni (e.g., Pd/C) for hydrogenation steps to improve selectivity ( ).

- Solvent Effects : Compare polar aprotic solvents (DMF, CH₃CN) to enhance reaction efficiency ().

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs replacing 4-chlorobenzamido with 4-bromo or 4-methyl groups. Evaluate changes in IC₅₀ values using dose-response curves.

- Computational Modeling : Perform docking studies to assess binding affinity shifts in target proteins (e.g., kinases; ).

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Data Triangulation : Cross-validate using MD simulations to account for protein flexibility.

- Experimental Replicates : Repeat assays under varied conditions (pH, temperature) to identify confounding factors. Reference discrepancies in fluorobenzyl derivatives ( ).

Q. What strategies improve metabolic stability in analogs of this compound?

- Methodology :

- Trifluoromethyl Incorporation : Introduce CF₃ groups to enhance lipophilicity and reduce oxidative metabolism ( ).

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages, followed by in vitro hydrolysis studies ( ).

Data Analysis and Interpretation

Q. How to characterize thermal degradation pathways of this compound?

- Methodology :

- TGA/DTA : Measure weight loss at 240–257°C to identify decomposition steps ().

- GC-MS : Analyze volatile by-products formed during degradation (e.g., chlorobenzene fragments).

Q. What advanced techniques validate the compound’s purity when HPLC is insufficient?

- Methodology :

- HRMS : Detect trace impurities with mass accuracy <2 ppm.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.